2-Methoxyisonicotinohydrazide

概要

説明

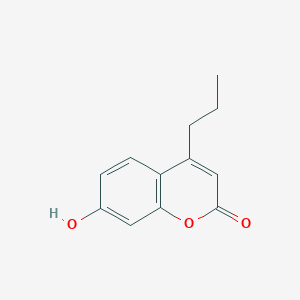

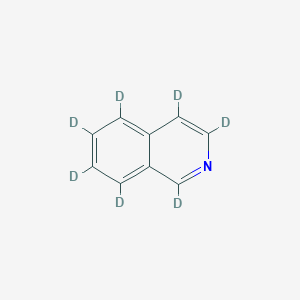

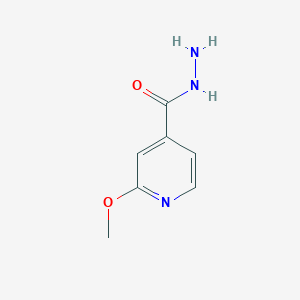

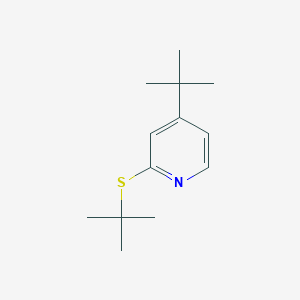

2-Methoxyisonicotinohydrazide is a chemical compound with the molecular formula C7H9N3O2 .

Synthesis Analysis

The synthesis routes of 2-Methoxyisonicotinohydrazide are documented with experiment details and outcomes.Molecular Structure Analysis

The molecular structure of 2-Methoxyisonicotinohydrazide is well-documented . The compound has a molecular weight of 167.17 g/mol . The IUPAC name for this compound is 2-methoxypyridine-4-carbohydrazide .Physical And Chemical Properties Analysis

2-Methoxyisonicotinohydrazide has several computed properties. It has a molecular weight of 167.17 g/mol, an XLogP3 of -0.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The compound also has an exact mass of 167.069476538 g/mol and a monoisotopic mass of 167.069476538 g/mol . Its topological polar surface area is 77.2 Ų, and it has a heavy atom count of 12 .科学的研究の応用

Free Radical Stress in Cancer Treatment

2-Methoxyestradiol (2-ME) has been demonstrated to inhibit superoxide dismutase (SOD) and induce apoptosis in leukemia cells through a free radical-mediated mechanism. This study explored the relationship between cellular superoxide contents and the cytotoxic activity of 2-ME in primary leukemia cells, revealing that cellular generation of superoxide plays a significant role in the cytotoxic action of 2-ME. The results suggest the potential of using exogenous reactive oxygen species (ROS)-producing agents in combination with 2-ME to enhance antileukemia activity and overcome drug resistance (Zhou et al., 2003).

Inhibition of Tumor Growth and Angiogenesis

2-Methoxyestradiol (2ME2) has been identified as a novel antitumor and antiangiogenic agent. It inhibits tumor growth and angiogenesis at concentrations that disrupt tumor microtubules in vivo. Additionally, 2ME2 downregulates hypoxia-inducible factor-1 (HIF) at the posttranscriptional level and inhibits HIF-1-induced transcriptional activation of VEGF expression, establishing 2ME2 as a small molecule inhibitor of HIF-1 and providing insight into the mechanism of action of 2ME2 as an inhibitor of angiogenesis (Mabjeesh et al., 2003).

Safety And Hazards

特性

IUPAC Name |

2-methoxypyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNSUWDAHGNROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314074 | |

| Record name | 2-Methoxyisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyisonicotinohydrazide | |

CAS RN |

19353-97-0 | |

| Record name | 19353-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)